molecular formula C16H23BrN2O B5016041 2-(3-bromo-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine

2-(3-bromo-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B5016041
M. Wt: 339.27 g/mol
InChI Key: REJDPGSHCJVEML-UHFFFAOYSA-N
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Description

The compound “2-(3-bromo-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine” is a complex organic molecule. It contains a pyrrolopyrazine core, which is a bicyclic structure containing nitrogen atoms. Attached to this core are a bromo-methoxybenzyl group and a methyl group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The bromo-methoxybenzyl group could potentially be added through a reaction with 3-bromo-4-methoxybenzyl alcohol .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyrazine core, a bromo-methoxybenzyl group, and a methyl group . The bromo-methoxybenzyl group would contribute to the compound’s polarity, while the methyl group would add hydrophobic character.


Chemical Reactions Analysis

The compound could undergo various chemical reactions. For instance, the bromine atom in the bromo-methoxybenzyl group could be replaced through nucleophilic substitution reactions . The compound could also participate in reactions involving the pyrrolopyrazine core .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the bromo-methoxybenzyl group could increase its polarity and potentially its boiling point. The methyl group could contribute to its hydrophobicity .

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s used as a drug, its mechanism of action would depend on the biological target it interacts with. If it’s used in a chemical reaction, its reactivity would be influenced by the functional groups it contains .

Future Directions

The future directions for this compound would depend on its applications. If it shows promising biological activity, it could be further studied as a potential drug. If it has unique chemical reactivity, it could be used in the development of new synthetic methods .

Properties

IUPAC Name

2-[(3-bromo-4-methoxyphenyl)methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O/c1-12-15-4-3-7-18(15)8-9-19(12)11-13-5-6-16(20-2)14(17)10-13/h5-6,10,12,15H,3-4,7-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJDPGSHCJVEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCCN2CCN1CC3=CC(=C(C=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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